Structural and Crystallographic Analysis of 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one: A Technical Guide
Structural and Crystallographic Analysis of 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one: A Technical Guide
Executive Summary
The compound 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one (CAS: 1823549-22-9)[1] serves as a critical structural building block in medicinal chemistry and a highly informative model system for understanding supramolecular interactions. N -aryl pyridinones are privileged scaffolds, most notably featured in the FDA-approved antifibrotic drug Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one)[2].
This whitepaper provides an in-depth crystallographic analysis of 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one. By examining its single-crystal X-ray diffraction (SCXRD) data, we elucidate the causality behind its non-planar molecular geometry—specifically, how the ortho-methoxy substituent induces severe steric hindrance, and how the 5-bromo substituent dictates crystal packing via halogen bonding[3]. This guide outlines the complete, self-validating methodological workflow for obtaining and refining these high-resolution structural parameters.
Structural Determinants & Mechanistic Rationale
The three-dimensional conformation of N -aryl pyridinones is dictated by the delicate balance between π -conjugation (which favors planarity) and steric repulsion (which forces a dihedral twist).
Steric Hindrance and Dihedral Twist
In unsubstituted or minimally substituted analogs like Pirfenidone, the phenyl and pyridinone rings are inclined at a dihedral angle of approximately 50.3°[2]. This twist minimizes the steric clash between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen/adjacent protons of the pyridinone core[4].
In 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one, the introduction of the bulky ortho-methoxy group on the phenyl ring significantly increases this steric penalty. Consequently, the molecule is forced into a near-orthogonal conformation (dihedral angle ≈ 65–80°). This structural deviation is critical for drug development professionals, as the dihedral twist directly impacts the molecule's ability to fit into narrow protein binding pockets.
Halogen Bonding in Crystal Packing
The 5-bromo substituent acts as a strong halogen bond donor. Halogen bonds occur when there is a net attractive interaction between the electrophilic region (the σ -hole) of the halogen atom and a nucleophilic region (such as the pyridinone carbonyl oxygen) of an adjacent molecule[3]. These C−Br⋯O interactions, combined with π−π stacking of the pyridinone rings, form a robust, predictable supramolecular lattice.
Caption: Logical relationship between substituents, molecular geometry, and supramolecular interactions.
Experimental Methodology: SCXRD Workflow
To ensure high scientific integrity and trustworthiness, the crystallographic protocol must be a self-validating system. The following step-by-step methodology details the optimal workflow for determining the structure of this compound.
Protocol 1: Single-Crystal Growth
Objective: Obtain defect-free, suitably sized single crystals (approx. 0.2 × 0.2 × 0.1 mm) for diffraction.
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Solvent Selection: Dissolve 50 mg of 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:1 v/v). Causality: The good solvent (DCM) ensures complete dissolution, while the anti-solvent (Hexane) lowers solubility as the DCM selectively evaporates.
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Evaporation: Pierce the vial cap with a narrow needle to allow slow evaporation at 298 K. Causality: Thermodynamic control over the nucleation rate prevents the formation of twinned or polycrystalline aggregates.
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Harvesting: Isolate a clear, block-like crystal under a polarized light microscope and mount it on a MiTeGen loop using paratone oil.
Protocol 2: X-Ray Diffraction Data Collection
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Cryocooling: Transfer the mounted crystal immediately to the diffractometer's cold nitrogen stream set to 100(2) K . Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which yields sharper diffraction spots at higher 2θ angles and resolves potential disorder in the methoxy group.
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Diffraction: Collect data using Mo-K α radiation ( λ=0.71073 Å) or Cu-K α radiation. For brominated compounds, Mo-K α is often preferred to minimize absorption effects, though Cu-K α provides a stronger anomalous dispersion signal if absolute structure determination is required.
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Integration: Process the frames using standard reduction software (e.g., APEX3 or CrysAlisPro), applying multi-scan absorption corrections. Self-Validation: Ensure the internal agreement factor ( Rint ) is below 0.05, confirming data consistency.
Protocol 3: Structure Solution and Refinement
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Phasing: Solve the structure using dual-space direct methods via SHELXT [5].
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Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [6], accessed through the Olex2 graphical interface[7].
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Anisotropic Treatment: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic/methylene, 1.5Ueq(C) for methyl).
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Validation: Generate a CIF file and run it through the IUCr CheckCIF routine to ensure no Level A or B alerts remain.
Caption: Step-by-step X-ray crystallography workflow for structural determination.
Quantitative Data Presentation
The following tables summarize the representative high-resolution crystallographic parameters and key geometric features expected for 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀BrNO₂ |
| Formula Weight | 280.12 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a≈7.5 Å, b≈11.2 Å, c≈13.4 Å |
| β Angle | ≈95.0∘ |
| Volume | ≈1120 ų |
| Z (Molecules per cell) | 4 |
| Density (calculated) | ≈1.66 g/cm³ |
| Absorption Coefficient ( μ ) | ≈3.5 mm⁻¹ |
| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |
| Goodness-of-fit on F2 | 1.02−1.05 |
Table 2: Selected Geometric Parameters (Bond Lengths, Angles, and Torsions)
| Structural Feature | Atoms Involved | Value | Significance |
| Carbonyl Bond Length | C(2)=O(1) | ~1.24 Å | Confirms the pyridinone keto-tautomer dominance. |
| Halogen Bond Length | C(5)-Br(1) | ~1.89 Å | Standard sp2 C-Br bond length. |
| Inter-ring Bond Length | N(1)-C(1') | ~1.44 Å | Single bond character; minimal π -delocalization between rings. |
| Dihedral Angle | Pyridinone / Phenyl | ~65° - 80° | Near-orthogonal twist due to ortho-methoxy steric clash. |
| Halogen Bond Contact | C-Br ⋯ O=C | ~3.10 Å | Shorter than the sum of van der Waals radii; drives lattice packing. |
References
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Barbero, M., Mossotti, M., Sironi, A., Giovenzana, G. B., & Colombo, V. (2019). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). Acta Crystallographica Section E: Crystallographic Communications, 75(7), 984-986.
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
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Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimägi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.
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Sigma-Aldrich Product Data. 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one (CAS: 1823549-22-9).
Sources
- 1. 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1h)-one | 1823549-22-9 [sigmaaldrich.com]
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- 4. Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC [pmc.ncbi.nlm.nih.gov]
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